molecular formula C16H18O9 B190715 1-Caffeoylquinic acid CAS No. 1241-87-8

1-Caffeoylquinic acid

Cat. No. B190715
CAS RN: 1241-87-8
M. Wt: 354.31 g/mol
InChI Key: GWTUHAXUUFROTF-DUXPYHPUSA-N
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Description

1-Caffeoylquinic acid is an alkyl caffeate ester obtained by the formal condensation of the carboxy group of trans-caffeic acid with the 1-hydroxy group of (-)-quinic acid . It has a role as a Camellia sinensis metabolite, a NF-kappaB inhibitor, an antineoplastic agent, and an antioxidant .


Synthesis Analysis

Efficient synthesis of 1-Caffeoylquinic acid was achieved in three or four steps with suitably protected quinic acid precursors . The process involved the esterification of acetone quinide with caffeoyl chloride, followed by a two-step hydrolysis of all protecting groups .


Molecular Structure Analysis

The molecular formula of 1-Caffeoylquinic acid is C16H18O9 . Its average mass is 354.309 Da and its monoisotopic mass is 354.095093 Da .


Chemical Reactions Analysis

Caffeoylquinic acids (CQAs) are specialized plant metabolites derived from the phenylpropanoid biosynthesis pathway . Recently, new biosynthetic pathways via a peroxidase-type p-coumaric acid 3-hydroxylase enzyme were discovered . More recently, a new GDSL lipase-like enzyme able to transform monoCQAs into diCQA was identified in Ipomoea batatas .


Physical And Chemical Properties Analysis

1-Caffeoylquinic acid has a density of 1.65 g/cm3 . Its boiling point is 636.2°C at 760 mmHg .

Scientific Research Applications

Antimicrobial Activity

5-O-Caffeoylquinic acid has been tested for its minimum inhibitory concentration against various microorganisms, including Escherichia coli and Staphylococcus aureus. It possesses strong antimicrobial activity, particularly against Klebsiella pneumoniae (Bajko et al., 2016).

Bioactive Properties

Caffeoylquinic acids (CQAs) exhibit a wide range of biological activities such as anti-oxidation, anti-bacterial, anti-parasitic, neuroprotective, anti-inflammatory, anti-cancer, anti-viral, and antidiabetic effects (Liu et al., 2020).

Role in Plant Development

In Coffea canephora (a coffee plant), caffeoylquinic acids are involved in the plant's response to stress and lignin biosynthesis. They are closely associated with chloroplasts in young leaves, suggesting a protective role against light damage (Mondolot et al., 2006).

Insecticidal Properties

1-Caffeoyl-4-deoxyquinic acid, a related compound, has shown potential in inhibiting the development of certain insect larvae, suggesting its role in pest resistance in plants (Stevenson et al., 1993).

Nutraceutical and Food Additive Applications

Chlorogenic acid is recognized for its health-promoting properties, particularly in treating metabolic syndrome. Its antimicrobial properties make it a potential natural food preservative (Santana-Gálvez et al., 2017).

Cellular Energy Production

Studies have identified that caffeoylquinic acid derivatives can accelerate ATP production in human cells, suggesting their potential in energy metabolism and therapeutic applications (Miyamae et al., 2011).

Neuroprotective Effects

3,4,5-Tricaffeoylquinic acid has been shown to induce neurogenesis and improve cognitive deficits in aging mice models, indicating its potential in treating neurodegenerative diseases (Sasaki et al., 2019).

Antioxidant Activity

5-Caffeoylquinic acid has demonstrated cytoprotective effects against oxidative stress, particularly in hepatocytes, by activating Nrf2, a key regulator of antioxidant response (Chen et al., 2020).

Safety And Hazards

When handling 1-Caffeoylquinic acid, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . The container should be stored tightly closed in a dry, cool, and well-ventilated place .

Future Directions

CQAs are considered beneficial for human health, mainly due to their anti-inflammatory and antioxidant properties . They were recently linked to memory improvement . Biotransformation of CQAs by gut microbiota, the discovery of new enzymatic biosynthetic and metabolic pathways, dietary assessment, and assessment of biological properties with potential for drug development are areas of active, ongoing research .

properties

IUPAC Name

(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14?,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTUHAXUUFROTF-AVXJPILUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308334
Record name trans-1-O-Caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Caffeoylquinic acid

CAS RN

928005-87-2
Record name 1-Caffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928005872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1-O-Caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WO78APH4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
489
Citations
M Sefkow, A Kelling, U Schilde - European Journal of Organic …, 2001 - Wiley Online Library
… 1-Caffeoylquinic acid was prepared by esterification of acetone quinide 7 with caffeoyl chloride 6, followed by a two-step hydrolysis of all protecting groups. Caffeoylquinic acids 4 and 5 …
HH Kim, JK Kim, J Kim, SH Jung, K Lee - ACS omega, 2020 - ACS Publications
Hyperpigmentation resulting from the overactivation of tyrosinase leads to darker spots or patches on the human skin. Although these phenomena are harmless, there is still great …
Number of citations: 12 pubs.acs.org
MN Clifford, S Knight, N Kuhnert - Journal of Agricultural and Food …, 2005 - ACS Publications
… The fragmentation of 1-caffeoylquinic acid is indistinguishable from that of the commercially … been extended to accommodate 1-caffeoylquinic acid and the 1-acyl dicaffeoylquinic acids. …
Number of citations: 754 pubs.acs.org
PC Stevenson, JC Anderson, WM Blaney… - Journal of Chemical …, 1993 - Springer
… (64.194.20 and 64.28) and, furthermore, the integral of the high field methylene protons (61.97-2.15) revealed six signals, so presumably $2 is a deoxy derivative of 1-caffeoylquinic acid…
Number of citations: 119 link.springer.com
MN Clifford, W Wu, J Kirkpatrick… - Journal of Agricultural …, 2007 - ACS Publications
… Despite finding 1-caffeoylquinic acid (1), a search for the corresponding 1-p-coumaroylquinic acid (20) and 1-feruloylquinic acid (16) was unsuccessful. Full chromatographic and mass …
Number of citations: 258 pubs.acs.org
MKA Khan, IA Ansari, MS Khan… - Pharmacognosy …, 2013 - ncbi.nlm.nih.gov
… Quercetin and 1-caffeoylquinic acid were found to be very effective inhibitors against target molecule as they showed binding energy of −12.11 and −11.50 Kcal/mol, respectively. The …
Number of citations: 58 www.ncbi.nlm.nih.gov
Q Shen, Y Lu, Z Dai, HY Cheung - Food chemistry, 2015 - Elsevier
… The analytes S-1 to S-4 were 1-caffeoylquinic acid, 3-caffeoylquinic acid, 5-caffeoylquinic acid and 4-caffeoylquinic acid (CA class) while analytes S-5 to S-6 were 1,3-dicaffeoylquinic …
Number of citations: 9 www.sciencedirect.com
Y Sun, H Li, J Hu, J Li, Y Fan, X Liu… - Journal of agricultural …, 2013 - ACS Publications
… Thirteen phenolic compounds (3-caffeoylquinic acid, 5-caffeoylquinic acid, 1-caffeoylquinic acid… first on a C18 HPLC column, followed by 5-caffeoylquinic acid and 1-caffeoylquinic acid. …
Number of citations: 101 pubs.acs.org
J Zhang, Q Shen, JC Lu, JY Li, WY Liu, JJ Yang, J Li… - Food Chemistry, 2010 - Elsevier
… , named cyclospirolide, along with 10 known phenolic compounds: quercetin-3-O-α-d-glucuronide, quercetin-3-O-β-d-glucuronide, myricetin-3-O-β-d-glucuronide, 1-caffeoylquinic acid, …
Number of citations: 98 www.sciencedirect.com
J Zhang, ZW Wang, Q Mi - LWT-Food Science and Technology, 2011 - Elsevier
… acid, was isolated from water-soluble extract of Canna edulis Ker with ten known compounds: rosmarinic acid, salvianolic acid B, ferulic acid, caffeic acid, 1-caffeoylquinic acid, 3-…
Number of citations: 24 www.sciencedirect.com

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